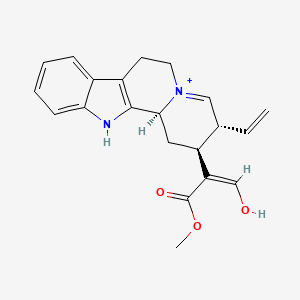
4,21-Dehydrocorynantheine aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,21-Dehydrocorynantheine aldehyde is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Metabolism
Aldehydes like 4,21-Dehydrocorynantheine aldehyde play a role in neurotoxicity and metabolism. Studies indicate that biogenic aldehydes could contribute to neurodegenerative disorders due to their neurotoxic properties. Aldehyde dehydrogenases (ALDH) are enzymes that detoxify these aldehydes, and mutations in ALDH genes are linked to diseases with neurological abnormalities (Marchitti, Deitrich, & Vasiliou, 2007).
Role in Cancer
In cancer research, ALDH enzymes, including those acting on 4,21-Dehydrocorynantheine aldehyde, are studied for their role in cancer stem cells. High ALDH activity is a marker in breast carcinomas and correlates with poor prognosis. This highlights the importance of ALDH in cancer survival and progression (Ginestier et al., 2007).
Aldehyde Dehydrogenase Deficiency
Research on ALDH deficiency, including its role in metabolism of aldehydes like 4,21-Dehydrocorynantheine aldehyde, shows its significance in metabolic and genetic conditions. A study on ALDH2 deficiency in Japanese populations reveals insights into facial flushing reactions to alcohol, suggesting a genetic basis for this response (Harada, Agarwal, & Goedde, 1981).
Molecular Toxicity Mechanisms
Aldehydes, including 4,21-Dehydrocorynantheine aldehyde, have been studied for their molecular toxicity mechanisms. These compounds contribute to human diseases through nucleic acid and protein carbonylation/oxidation, impacting gene expression and signal transduction. Their role in diseases like diabetes, neurodegenerative diseases, and aging-associated diseases is a subject of ongoing research (O'Brien, Siraki, & Shangari, 2005).
Protective Role Against Stroke
ALDH enzymes, which metabolize aldehydes like 4,21-Dehydrocorynantheine aldehyde, are studied for their protective role against stroke. ALDH2, in particular, has shown neuroprotective effects by clearing toxic aldehydes, suggesting potential therapeutic applications in stroke prevention (Guo et al., 2013).
Eigenschaften
CAS-Nummer |
85925-15-1 |
|---|---|
Produktname |
4,21-Dehydrocorynantheine aldehyde |
Molekularformel |
C21H23N2O3+ |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-2,3,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-13,16,19,22H,1,8-10H2,2H3/p+1/t13-,16-,19-/m0/s1 |
InChI-Schlüssel |
ALAYFJAHDKALQW-AXHNFQJDSA-O |
Isomerische SMILES |
COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CC[N+]2=C[C@@H]1C=C)C4=CC=CC=C4N3 |
SMILES |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
Kanonische SMILES |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
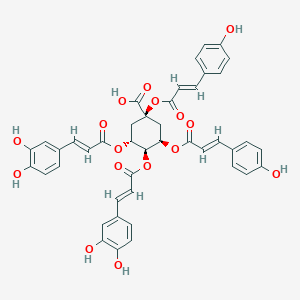
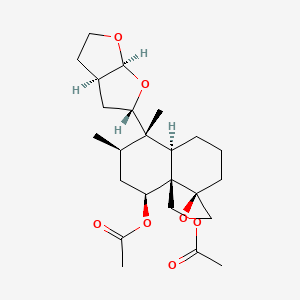


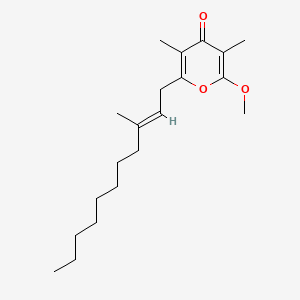

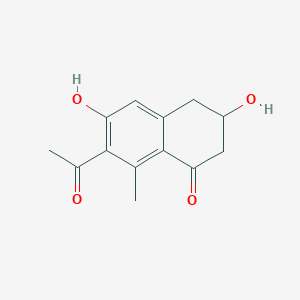

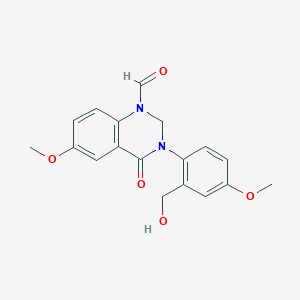
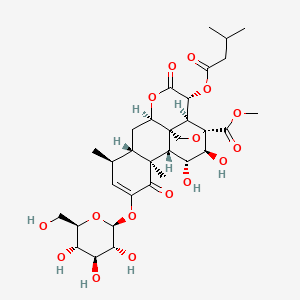
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)
